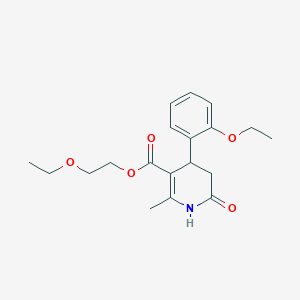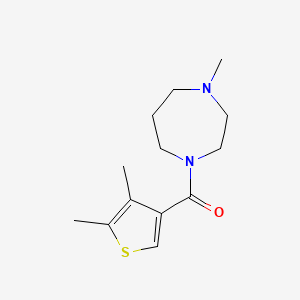
(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is a synthetic organic compound that features a thienyl group and a diazepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Diazepan Ring: The diazepan ring is formed through the cyclization of a suitable diamine with a carbonyl compound.
Coupling Reaction: The thienyl group and the diazepan ring are then coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diazepan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepan derivatives.
Scientific Research Applications
(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE: Unique due to the combination of thienyl and diazepan moieties.
Thiazole Derivatives: Similar in structure but with different heterocyclic rings. 3
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-11(2)17-9-12(10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIFLJWPCRAKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate](/img/structure/B5386845.png)
![ethyl 3-amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5386853.png)
![N4-[2-(BUTYLCARBAMOYL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5386855.png)
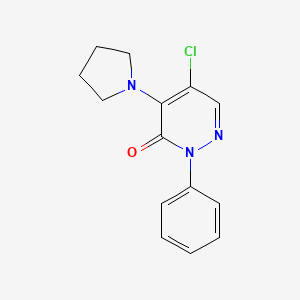
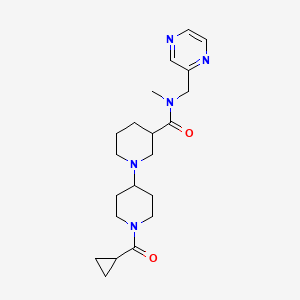
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide](/img/structure/B5386874.png)
![2-(4-chlorophenyl)-4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]morpholine](/img/structure/B5386888.png)
![1-methyl-N-4-piperidinyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5386890.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B5386895.png)
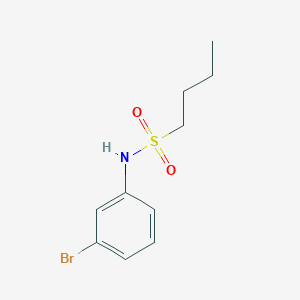
![4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5386927.png)
![3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5386930.png)
![6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5386937.png)
